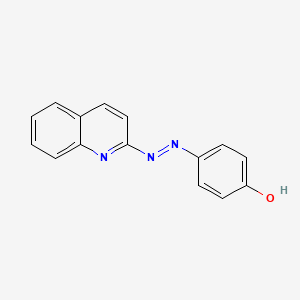

Phenol, 4-(2-quinolinylazo)-

Description

Significance of Azo Chromophores in Contemporary Chemical Research

Azo compounds, defined by the presence of one or more azo groups (-N=N-), are a cornerstone of modern chemical science. mdpi.com The azo group acts as a chromophore, a part of a molecule responsible for its color, making these compounds vital as dyes and pigments in various industries. researchgate.netrsc.org They are responsible for a significant portion of synthetic colorants used globally. researchgate.net The synthesis of azo compounds is typically achieved through well-established methods of diazotization and azo coupling reactions. researchgate.netchemistry.ge

Beyond their use as colorants, the rigid structure and the electron-donating nature of the azo group make these compounds highly valuable in diverse research areas. researchgate.net Their applications are continuously expanding and include roles in:

Materials Science: Azo compounds are integrated into polymers to create photo-responsive materials. mdpi.com Under specific light conditions, they can undergo reversible trans-cis isomerization, which allows for the optical manipulation of material properties. mdpi.com

Analytical Chemistry: The color of many azo compounds is sensitive to pH, which can cause changes in the protonation state and electron density of the molecule. mdpi.com This property makes them excellent indicators for titrations and for the colorimetric determination of metal ions.

Coordination Chemistry: The nitrogen atoms in the azo group can donate lone pairs of electrons, allowing them to act as ligands and form stable complexes with metal ions. researchgate.netlibretexts.org This has led to their use in the synthesis of novel coordination compounds with interesting magnetic and electronic properties. researchgate.net

The incorporation of heterocyclic moieties, such as quinoline (B57606), into the azo structure can enhance properties like thermal stability and coloring strength. rsc.org This has spurred significant research into developing new azo derivatives with tailored functionalities. rsc.org

Structural Characteristics of Phenol (B47542), 4-(2-quinolinylazo)- within Ligand Design Paradigms

Phenol, 4-(2-quinolinylazo)-, often referred to by its CAS number 3838-55-9, possesses a unique molecular architecture that makes it an excellent candidate for ligand design in coordination chemistry. libretexts.orgorientjchem.org Its structure combines a quinoline ring, a phenol ring, and an azo bridge. This combination of features provides multiple coordination sites for metal ions.

Key Structural Features for Ligand Design:

Multidentate Coordination: The molecule can act as a multidentate ligand, binding to a metal center through the nitrogen atom of the quinoline ring and one of the nitrogen atoms of the azo group. The phenolic oxygen, upon deprotonation, can also participate in coordination. This chelating ability leads to the formation of stable metal complexes. libretexts.org

Azo-Hydrazone Tautomerism: A significant characteristic of this and related compounds is the existence of azo-hydrazone tautomerism. The molecule can exist in equilibrium between the azo form (containing the -N=N- group) and the hydrazone form (containing the -NH-N=C- group). The specific tautomer present can be influenced by the solvent and the solid-state packing. This tautomerism affects the electronic properties and the coordination mode of the ligand. researchgate.net

Planar Aromatic System: The extended planar system of aromatic and heterocyclic rings facilitates π-π stacking interactions in the solid state. researchgate.net These noncovalent interactions can play a crucial role in the self-assembly of supramolecular structures and influence the properties of the resulting materials.

Tunable Electronic Properties: The presence of the electron-donating hydroxyl group on the phenol ring and the electron-withdrawing quinoline system allows for the tuning of the electronic properties of the ligand. This, in turn, influences the properties of the metal complexes formed.

These structural attributes have been exploited to create metal complexes with a variety of geometries, including distorted square planar and square pyramidal arrangements around the metal center. researchgate.netrsc.org

Evolution of Research on Quinolinylazo Derivatives: A Historical Perspective and Current Trends

Research into quinoline derivatives has a long history, with the quinoline core being a key component in many natural and synthetic compounds. researchgate.net The synthesis of azo dyes also dates back to the 19th century. The combination of these two areas, leading to quinolinylazo derivatives, has opened up new avenues of research.

Historical Development: Initially, interest in quinolinylazo derivatives was driven by their potential as dyes, owing to the intense colors produced by the extended conjugation of the quinoline and azo chromophores. Early research focused on their synthesis and characterization, primarily for applications in the textile industry.

Current Research Trends: In recent decades, the focus has shifted towards the more advanced applications of these molecules, particularly in coordination chemistry and materials science. orientjchem.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers: There is a growing interest in using quinolinylazo ligands to construct coordination polymers and MOFs. jlu.edu.cn These materials have potential applications in gas storage, catalysis, and as sensors.

Biomedical Applications: The ability of quinolinylazo ligands to chelate metal ions has led to investigations into their biological activities. researchgate.net For instance, some copper(II) complexes of related quinolinylazo derivatives have been studied for their potential biological efficacy. researchgate.netacs.org

Molecular Switches and Sensors: The photo-responsive nature of the azo group is being explored for the development of molecular switches. mdpi.com Furthermore, the color change of these compounds upon binding to specific metal ions makes them attractive for use in chemical sensors.

The development of novel synthetic methods continues to be a priority, aiming to create more complex and functionalized quinolinylazo derivatives. acs.orgacs.org Researchers are increasingly using computational methods, such as Density Functional Theory (DFT), to predict the properties and behavior of these molecules and their metal complexes, guiding experimental work. researchgate.net The synthesis of new derivatives containing various functional groups remains an active area of research. biointerfaceresearch.combiointerfaceresearch.com The trend is moving towards creating highly tailored molecules for specific, high-tech applications, from catalysis to advanced materials. ijpcbs.commdpi.commdpi.com

Structure

3D Structure

Properties

CAS No. |

76019-74-4 |

|---|---|

Molecular Formula |

C15H11N3O |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

4-(quinolin-2-yldiazenyl)phenol |

InChI |

InChI=1S/C15H11N3O/c19-13-8-6-12(7-9-13)17-18-15-10-5-11-3-1-2-4-14(11)16-15/h1-10,19H |

InChI Key |

BCMTYVBOAZWECT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N=NC3=CC=C(C=C3)O |

Synonyms |

4-(2-quinazolylazo)phenol p-QAP |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diazotization-Coupling Reaction as the Primary Synthetic Pathway

The principal and most established method for synthesizing Phenol (B47542), 4-(2-quinolinylazo)- is the diazotization-coupling reaction. This two-step process is a cornerstone of azo compound chemistry. The synthesis begins with the diazotization of 2-aminoquinoline, which is then coupled with phenol. nih.govacs.org

The first step involves treating the primary aromatic amine, 2-aminoquinoline, with nitrous acid (HNO₂) to form a diazonium salt. slideshare.net Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the highly reactive diazonium salt intermediate. nih.govacs.org

In the second step, the resulting 2-quinolinediazonium salt acts as an electrophile and is reacted with phenol, an activated aromatic compound. chegg.com This electrophilic aromatic substitution reaction, known as azo coupling, results in the formation of the azo bridge (-N=N-) linking the quinoline (B57606) and phenol rings to yield Phenol, 4-(2-quinolinylazo)-. slideshare.netchegg.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

The yield and purity of Phenol, 4-(2-quinolinylazo)- are highly dependent on the careful control of several reaction parameters. Key conditions that are optimized include temperature, pH, and the rate of addition of reactants.

Temperature: Maintaining a low temperature (0-5 °C) throughout both the diazotization and coupling stages is critical. The diazonium salt is thermally unstable and can decompose, leading to the formation of unwanted byproducts and a reduction in yield. nih.govacs.org

pH Control: The pH of the reaction medium is a crucial factor, particularly during the coupling step. The coupling of diazonium salts with phenols is significantly accelerated under mildly alkaline conditions (pH > 7.5). libretexts.org In a basic medium, phenol is deprotonated to the more strongly activating phenoxide ion, which enhances the rate of electrophilic substitution. libretexts.orgchemguide.co.uk However, the pH must be carefully controlled, as a very high pH can lead to the formation of inactive diazotate isomers from the diazonium salt. libretexts.org Conversely, an acidic pH ( < 6) would favor coupling if an amino group were the activating substituent. libretexts.org For phenol coupling, a pH of approximately 7 is often considered optimal. chegg.com

Reagent Addition and Stirring: Slow and controlled addition of the diazonium salt solution to the phenol solution, accompanied by efficient and constant stirring, is essential. chegg.com This ensures uniform mixing and temperature distribution, preventing localized areas of high concentration that could lead to side reactions and the formation of impurities.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 0-5 °C | Ensures the stability of the intermediate diazonium salt and prevents decomposition. | nih.govacs.org |

| pH (Coupling Step) | Mildly alkaline (pH > 7.5) | Converts phenol to the more reactive phenoxide ion, accelerating the coupling reaction. | libretexts.orglibretexts.org |

| Stirring | Efficient and constant | Promotes homogenous reaction mixture and prevents localized side reactions. | chegg.com |

| Reagent Addition | Slow and controlled | Maintains control over the reaction rate and temperature. | chegg.com |

Regioselectivity Control in Azo Coupling Processes

The regioselectivity of the azo coupling reaction is dictated by the electronic properties of the activating group on the coupling component. In the case of phenol, the hydroxyl (-OH) group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. chegg.comlibretexts.org

The coupling of the 2-quinolinediazonium ion with phenol occurs preferentially at the position para to the hydroxyl group (C4 position). This preference is primarily attributed to steric factors. The ortho positions are sterically hindered by the adjacent hydroxyl group, making the more accessible para position the favored site of attack for the relatively bulky diazonium electrophile. chegg.com This high degree of regioselectivity leads almost exclusively to the formation of Phenol, 4-(2-quinolinylazo)- rather than the ortho-substituted isomer.

Sustainable and Green Chemical Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry approaches can be applied to the synthesis of azo compounds like Phenol, 4-(2-quinolinylazo)- to minimize waste and avoid hazardous substances.

One innovative technique is the use of a solvent-free grinding method for both diazotization and azo coupling. icrc.ac.ir This mechanochemical approach can be catalyzed by solid acids like p-toluenesulfonic acid, completely avoiding the need for bulk inorganic acids and toxic organic solvents. icrc.ac.ir

Another strategy involves replacing hazardous reagents. For instance, in related aromatic modifications, corrosive nitrating agents like nitric and sulfuric acids have been successfully substituted with greener alternatives such as calcium nitrate (B79036) in glacial acetic acid. wjpmr.com Similar principles could be applied to modify the starting materials or the final product.

The use of alternative energy sources, such as microwave irradiation, also aligns with green chemistry principles. orientjchem.org Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and higher product purity, while consuming less energy compared to conventional heating methods. orientjchem.org The adoption of biomass-derived green solvents, such as eucalyptol, is another promising avenue for making the synthesis more sustainable. nih.gov

Strategies for Further Functionalization and Molecular Diversification

The structure of Phenol, 4-(2-quinolinylazo)- offers two distinct moieties, the phenolic ring and the quinoline ring system, both of which can be chemically modified to create a diverse library of derivative compounds.

Chemical Modification of the Phenolic Moiety

The phenolic part of the molecule provides several handles for chemical transformation.

O-Functionalization: The acidic proton of the hydroxyl group can be easily removed to form a phenoxide, which serves as a potent nucleophile. This allows for a variety of O-alkylation and O-acylation reactions. For example, a similar hydroxyquinoline-azo compound was functionalized via chloroacetylation using chloroacetyl chloride, demonstrating a viable pathway for introducing new functional groups onto the oxygen atom. biointerfaceresearch.com

C-H Functionalization: The aromatic C-H bonds of the phenol ring can be directly functionalized. While the existing azo substituent deactivates the ring towards further electrophilic substitution, modern catalytic methods offer new possibilities. Gold-catalyzed reactions with diazo compounds have shown unprecedented chemo- and site-selectivity for the C(sp²)–H bond functionalization of phenols. semanticscholar.org Additionally, light-driven protocols have been developed for the selective ortho-alkylation of phenols. unipd.it

Deoxygenative Functionalization: Advanced catalytic systems enable the transformation of the phenolic C-O bond itself. Ruthenium-catalyzed deoxygenative borylation, for example, can convert the C-OH group into a C-B(pin) group. nih.gov This transformation is significant as it opens up the molecule to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the attachment of various aryl or alkyl groups. nih.gov

| Reaction Type | Description | Potential Reagents/Catalysts | Reference |

|---|---|---|---|

| O-Acylation | Introduction of an acyl group onto the phenolic oxygen. | Chloroacetyl chloride, Acetic anhydride | biointerfaceresearch.com |

| C-H Alkylation | Direct introduction of alkyl groups onto the aromatic ring. | Light-driven protocols, Radical initiators | unipd.it |

| Deoxygenative Borylation | Conversion of the C-OH bond to a C-B bond for cross-coupling. | Ru-catalyst, Bis(pinacolato)diboron | nih.gov |

| C-H Azolation | Electrooxidative cross-coupling to introduce nitrogen heterocycles. | Metal- and oxidant-free electrochemical conditions | nih.gov |

Chemical Modification of the Quinoline Moiety

The quinoline ring system is a versatile heterocyclic scaffold that can also be targeted for modification to generate structural diversity. nih.govmdpi.com The presence of the nitrogen atom and the fused aromatic system allows for a range of chemical transformations.

Strategies for modifying the quinoline ring include transition metal-catalyzed C-H functionalization, which can introduce new carbon-carbon or carbon-heteroatom bonds at specific positions. For example, copper-mediated dehydrogenative coupling has been used to effectively create biaryl linkages involving azole compounds. researchgate.net The nitrogen atom of the quinoline ring can also act as a coordination site for metal catalysts, potentially directing functionalization to nearby C-H bonds. mdpi.com The electronic nature of the azo-phenol substituent will influence the regioselectivity of any attempted electrophilic or nucleophilic aromatic substitution reactions on the quinoline ring.

Post-Synthetic Transformations and Derivatizations

The chemical architecture of "Phenol, 4-(2-quinolinylazo)-", also known as 4-(2-quinolylazo)phenol, features several reactive sites that allow for a variety of post-synthetic transformations and derivatizations. These modifications are primarily centered around the phenolic hydroxyl group, the quinoline ring system, and the azo linkage itself. Such transformations are crucial for fine-tuning the molecule's physicochemical properties, such as its absorption spectrum, solubility, and chelating ability, thereby expanding its applications in various scientific and technological fields.

One of the most fundamental chemical transformations inherent to "Phenol, 4-(2-quinolinylazo)-" is its existence in a tautomeric equilibrium between the azo and hydrazone forms. sci-hub.se This azo-hydrazone tautomerism involves the intramolecular migration of a proton between the phenolic oxygen and one of the azo nitrogen atoms. nih.gov The position of this equilibrium is influenced by factors such as the solvent polarity and the electronic nature of substituents on the aromatic rings. sci-hub.se

Beyond this inherent tautomerism, "Phenol, 4-(2-quinolinylazo)-" can undergo a range of derivatization reactions. These reactions can be broadly categorized into those targeting the phenolic hydroxyl group and those involving the quinoline moiety.

A significant area of post-synthetic modification involves the chelation of metal ions. The arrangement of the phenolic hydroxyl group, the azo bridge, and the quinoline nitrogen in "Phenol, 4-(2-quinolinylazo)-" creates a multidentate ligand system capable of forming stable complexes with a variety of metal ions. tubitak.gov.tr This property is the basis for its use as a chromogenic reagent in analytical chemistry. The formation of these metal chelates results in a distinct color change, allowing for the spectrophotometric determination of trace metals. researchgate.net For instance, derivatives of quinolinylazo phenols have been successfully used for the determination of palladium, with the formation of a 1:2 metal-to-ligand complex. tubitak.gov.tr

Another common derivatization strategy involves the reaction of the phenolic hydroxyl group. This can include etherification or esterification reactions to introduce new functional groups. For example, chloroacetylation of the hydroxyl group can be achieved by reacting the parent molecule with chloroacetyl chloride. biointerfaceresearch.com This introduces a reactive chloroacetyl moiety that can be further functionalized through reactions with various nucleophiles, leading to the synthesis of more complex heterocyclic systems. biointerfaceresearch.com The general scheme for such a reaction would involve the formation of an ester linkage at the phenolic position.

The quinoline ring itself can also be a site for derivatization, although this is less commonly explored in the context of this specific azo dye. Potential transformations could include N-oxidation of the quinoline nitrogen or quaternization reactions, which would modify the electronic properties and solubility of the entire molecule.

Furthermore, post-synthetic modifications can be aimed at altering the properties of the azo dye for specific applications. For instance, in the textile industry, azo dyes are sometimes modified to enhance their binding affinity to fibers. researchgate.net While not specifically documented for "Phenol, 4-(2-quinolinylazo)-", such strategies could involve introducing reactive groups that can form covalent bonds with the substrate. researchgate.net

The table below summarizes some of the key post-synthetic transformations and derivatizations involving "Phenol, 4-(2-quinolinylazo)-" and related compounds.

| Transformation/Derivatization | Reagents/Conditions | Modified Moiety | Purpose/Application |

| Azo-Hydrazone Tautomerism | Dependent on solvent and pH | Phenolic -OH and Azo group | Fundamental chemical property |

| Metal Chelation | Various metal salts (e.g., Pd(II), Ag(I)) | Phenolic -OH, Azo, Quinoline N | Analytical reagent, Spectrophotometry tubitak.gov.trresearchgate.net |

| Chloroacetylation | Chloroacetyl chloride | Phenolic -OH | Introduction of a reactive handle for further synthesis biointerfaceresearch.com |

| Further Heterocycle Synthesis | Nucleophiles (e.g., thiols, amines) on chloroacetylated derivative | Chloroacetylated ester | Creation of complex heterocyclic systems biointerfaceresearch.com |

These post-synthetic modifications underscore the versatility of "Phenol, 4-(2-quinolinylazo)-" as a scaffold for the development of new functional molecules with tailored properties.

Coordination Chemistry and Metal Complexation Principles

Ligand Design and Denticity in Phenol (B47542), 4-(2-quinolinylazo)- Systems

The efficacy of Phenol, 4-(2-quinolinylazo)- as a chelating agent is rooted in its specific molecular structure, which is conducive to forming stable complexes with a variety of metal ions.

Identification of Primary Coordination Sites (Nitrogen, Oxygen Donors)

Phenol, 4-(2-quinolinylazo)- is a tridentate ligand, meaning it has three potential donor atoms that can bind to a central metal ion. These coordination sites are the nitrogen atom of the quinoline (B57606) ring, the nitrogen atom of the azo group that is furthest from the quinoline ring, and the oxygen atom of the hydroxyl group on the phenolic ring. This arrangement of donor atoms allows for the formation of stable, five- and six-membered chelate rings upon complexation with a metal ion.

Chelation Modes and Ring Formation with Metal Ions

The spatial arrangement of the donor atoms in Phenol, 4-(2-quinolinylazo)- facilitates the formation of two chelate rings with a metal ion. The metal ion is typically coordinated by the quinoline nitrogen, the azo nitrogen, and the phenolic oxygen. This simultaneous binding to multiple sites on the same ligand molecule results in a highly stable complex, a phenomenon known as the chelate effect. The formation of these rings significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.

Stoichiometric and Thermodynamic Aspects of Metal Complex Formation

The interaction between Phenol, 4-(2-quinolinylazo)- and metal ions is governed by specific stoichiometric ratios and thermodynamic principles that dictate the stability of the resulting complexes.

Determination of Metal-to-Ligand Ratios in Complexes

The stoichiometry of the metal complexes of Phenol, 4-(2-quinolinylazo)- can be determined using various analytical techniques, including spectrophotometric methods such as the mole ratio method and Job's method of continuous variation. Research has shown that this ligand can form complexes with different metal-to-ligand ratios, commonly 1:1 and 1:2. For instance, studies have reported the formation of 1:2 (metal:ligand) complexes with ions like cobalt(II), nickel(II), and copper(II).

A study on the complexation of vanadium(V) with 4-(2-quinolylazo)phenol derivatives indicated the formation of a 1:1 complex. Similarly, research on the extraction of zinc(II) with 4-(2-pyridylazo)resorcinol (B72590) (a related ligand) in the presence of 1,10-phenanthroline (B135089) also pointed to the formation of a 1:1:1 mixed-ligand complex.

Stability Constants and Factors Influencing Complex Stability

The stability of the metal complexes of Phenol, 4-(2-quinolinylazo)- is quantified by their stability constants (log K). Higher values of the stability constant indicate a more stable complex. The stability is influenced by several factors, including the nature of the metal ion (its size, charge, and electron configuration), the pH of the solution, and the solvent used.

For example, the order of stability for some divalent metal ion complexes with a similar ligand, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, was found to be Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II), which follows the Irving-Williams series. This trend is generally observed for many chelating ligands. The pH of the medium is also critical, as the deprotonation of the phenolic hydroxyl group is often a prerequisite for coordination, and this process is pH-dependent.

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms in the metal complexes of Phenol, 4-(2-quinolinylazo)- is determined using a combination of spectroscopic and crystallographic methods. Techniques such as infrared (IR) spectroscopy, UV-visible spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the coordination environment.

Application of X-ray Crystallography for Solid-State Geometries

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal insights into bond lengths, bond angles, and coordination geometries of metal complexes. While a specific crystal structure for a complex of Phenol, 4-(2-quinolinylazo)- was not found in the surveyed literature, extensive crystallographic studies on closely related quinoline-azo ligands provide a clear picture of the expected structural features.

For instance, the crystal structure of a copper(II) complex with the related ligand (E)-2-methyl-4-(quinolin-8-yldiazenyl)benzene-1,3-diol reveals that the ligand coordinates in a tridentate fashion to the Cu(II) ion. nih.gov The donor atoms involved are the quinoline nitrogen, one nitrogen from the azo group, and a deprotonated phenolic oxygen atom, resulting in a distorted square-planar geometry around the copper center. nih.gov The N=N double bond distance in this complex is confirmed to be typical for an azo group, indicating that the ligand exists in its azo form rather than the hydrazone tautomer upon complexation. nih.gov

Studies on other transition metal complexes with similar bidentate or tridentate Schiff base and azo ligands consistently show the formation of well-defined crystalline structures. spuvvn.edumdpi.com Powder X-ray diffraction (XRD) analyses of Co(II), Ni(II), and Cu(II) complexes with related phenol-based Schiff base ligands have been used to determine their crystal systems, which were found to be monoclinic for Co(II) and Cu(II) and triclinic for Ni(II). spuvvn.edu Similarly, XRD studies of Co(II) and Fe(II) complexes with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate (B83284) were indexed to monoclinic and octahedral systems. jocpr.com These studies underscore the utility of X-ray diffraction in establishing the solid-state geometry, which is often octahedral or a distorted variant for hexa-coordinated ions, and square-planar or tetrahedral for tetra-coordinated ions. spuvvn.edujocpr.comijcce.ac.ir

| Complex Type | Metal Ion | Crystal System | Coordination Geometry | Reference |

|---|---|---|---|---|

| Quinoline-Azo Ligand Complex | Cu(II) | Not Specified | Distorted Square-Planar | nih.gov |

| Phenol Schiff Base Complex | Co(II) | Monoclinic | Not Specified | spuvvn.edu |

| Phenol Schiff Base Complex | Ni(II) | Triclinic | Not Specified | spuvvn.edu |

| Chloro-Quinoline Ligand Complex | Fe(II) | Monoclinic | Octahedral | jocpr.com |

| Chloro-Quinoline Ligand Complex | Co(II) | Monoclinic | Octahedral | jocpr.com |

Conformational Analysis of Coordinated Ligands

Upon coordination to a metal center, the Phenol, 4-(2-quinolinylazo)- ligand undergoes significant conformational changes to accommodate the geometric constraints of the metal's coordination sphere. The tridentate (N,N,O) chelation results in the formation of two adjacent chelate rings: typically a five-membered ring involving the metal, the quinoline nitrogen, and one azo nitrogen, and a six-membered ring involving the metal, the same azo nitrogen, and the phenolic oxygen.

The planarity of the ligand is a key aspect of its conformational analysis. Crystal structures of related metal-azo complexes confirm that the ligand generally adopts a planar or near-planar conformation, which is stabilized by the extensive π-conjugation across the quinoline, azo, and phenol moieties. nih.govresearchgate.net This planarity is crucial for the stability of the resulting complex.

A significant conformational and tautomeric equilibrium in free azo-phenol ligands is the azo-hydrazone tautomerism. However, upon complexation, the equilibrium is typically shifted. Spectroscopic and crystallographic data from related systems show that the ligand coordinates to the metal ion in its azo form, with the phenolic proton being displaced by the metal ion. nih.gov The coordination stabilizes this tautomer, locking the ligand into a specific conformation. The N=N bond distance in a coordinated copper complex was found to be 1.293(4) Å, which is characteristic of a double bond, confirming the azo structure. nih.gov

Coordination Behavior with Specific Transition Metal Ions

The Phenol, 4-(2-quinolinylazo)- ligand readily forms stable complexes with a variety of divalent and trivalent transition metal ions. The nature of the metal ion, including its size, charge, and preferred coordination number, dictates the stoichiometry and geometry of the resulting complex.

Investigations with Divalent Metal Ions (e.g., Cu(II), Zn(II), Co(II), Ni(II))

Divalent transition metals from the first row, such as Cu(II), Zn(II), Co(II), and Ni(II), have been extensively studied with similar N,O- and N,N,O-donor ligands. nih.govresearchgate.netekb.eg These metals typically form complexes with 1:1 or 1:2 metal-to-ligand stoichiometries.

Copper(II): Due to the Jahn-Teller effect, Cu(II) complexes often exhibit distorted geometries. With tridentate ligands like p-QAP, Cu(II) is expected to form four-, five-, or six-coordinate complexes. A related quinoline-azo ligand forms a four-coordinate, distorted square-planar complex with Cu(II). nih.gov Other studies on similar ligands report square-planar or distorted octahedral geometries. researchgate.net

Zinc(II): As a d¹⁰ ion, Zn(II) does not have crystal field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It commonly adopts a tetrahedral or octahedral geometry. With related tetradentate N₂O₂ donor Schiff bases, Zn(II) has been observed to form distorted square planar complexes. azjournalbar.com In other cases, tetrahedral geometry is suggested. researchgate.net

Cobalt(II): Co(II) (d⁷) complexes are versatile and can be found in both octahedral and tetrahedral geometries, often with characteristic colors. Spectroscopic and magnetic data for Co(II) complexes with related Schiff bases and azo dyes suggest the formation of octahedral structures. nih.govresearchgate.netscirp.org

Nickel(II): Ni(II) (d⁸) complexes are commonly octahedral (often green) or square-planar (often red/yellow/brown). With similar ligands, both perfect square-planar and octahedral geometries have been reported for Ni(II) complexes. nih.govresearchgate.netazjournalbar.com For example, Ni(II) complexes with some bidentate Schiff bases were found to have a triclinic crystal system from powder XRD data. spuvvn.edu

| Metal Ion | Typical Geometry | Stoichiometry (M:L) | Supporting Evidence/Reference |

|---|---|---|---|

| Cu(II) | Distorted Square-Planar/Octahedral | 1:1, 1:2 | Related quinoline-azo ligand forms distorted square-planar complex. nih.govresearchgate.net |

| Zn(II) | Tetrahedral/Distorted Square-Planar | 1:1, 1:2 | Forms distorted square-planar and tetrahedral complexes with similar ligands. researchgate.netazjournalbar.com |

| Co(II) | Octahedral/Tetrahedral | 1:1, 1:2 | Octahedral geometry proposed for related azo dye and Schiff base complexes. nih.govresearchgate.netscirp.org |

| Ni(II) | Octahedral/Square-Planar | 1:1, 1:2 | Both geometries observed depending on the specific ligand structure. researchgate.netazjournalbar.com |

Investigations with Trivalent Metal Ions (e.g., Fe(III), Cr(III))

Trivalent ions like Fe(III) and Cr(III) are harder Lewis acids compared to their divalent counterparts and typically form stable, six-coordinate octahedral complexes.

Iron(III): Fe(III) (d⁵) complexes are commonly high-spin and octahedral. A comprehensive study on mononuclear Fe(III) complexes with a similar tridentate ligand, 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenolate, showed the formation of six-coordinate meridional structures with two ligands wrapping around the Fe(III) center. rsc.org These complexes are notable for exhibiting spin-crossover behavior, a phenomenon where the spin state of the metal ion changes in response to external stimuli like temperature. rsc.org

Chromium(III): Cr(III) (d³) has a strong preference for octahedral geometry due to its large crystal field stabilization energy in this configuration. Its complexes are generally kinetically inert. While specific studies on Cr(III) with p-QAP are scarce, it is expected to form highly stable, inert [Cr(p-QAP)₂]⁺ or related octahedral complexes. orientjchem.org

Dynamic Coordination Phenomena and Ligand Exchange Processes

The coordination of p-QAP is not always static. The resulting complexes can participate in dynamic processes such as ligand exchange and hemilability, which are fundamental to their reactivity and potential applications in catalysis and sensing.

Hemilability in Metal-Ligand Systems

Hemilability is a property of a polydentate ligand where one of the donor arms can reversibly bind and dissociate from the metal center while the other donor(s) remain firmly attached. acs.org This "on-off" switching of a coordination site can open up a vacant site on the metal, facilitating substrate binding and catalysis.

The structure of Phenol, 4-(2-quinolinylazo)- is well-suited for hemilabile behavior. The chelate system involves two different rings and three distinct donor types (quinoline N, azo N, phenolic O). It is plausible that under certain conditions, one of the donor atoms, for instance, the quinoline nitrogen, could dissociate from the metal center, creating a transiently reactive species.

Studies on related systems support this possibility. For example, aluminum complexes bearing aminoquinoline ligands with different pendant donor arms have been shown to exhibit hemilability, which remarkably impacts their catalytic activity in ring-opening polymerization. acs.orgresearchgate.net Furthermore, redox-controlled hemilability has been demonstrated in azo-aromatic Ni(II) complexes, where the coordination of an imine side arm is reversibly switched on and off by changing the redox state of the ligand. rsc.org This dynamic behavior, controlled by either redox changes or solvent interactions, highlights the sophisticated reactivity that can be engineered into complexes with quinoline-azo frameworks.

Electronic Structure and Tautomerism Investigations

Azo-Phenol ⇄ Quinone-Hydrazone Tautomeric Equilibrium

The tautomeric equilibrium involves the intramolecular migration of a proton between the phenolic oxygen and one of the nitrogen atoms of the azo group. This seemingly simple shift triggers a significant reorganization of the molecule's pi-electron system, leading to two distinct species with different spectroscopic and electronic properties.

The two tautomeric forms of quinoline-based azo dyes can be distinguished and studied using spectroscopic techniques such as UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net

UV-Vis spectroscopy is particularly powerful in identifying the predominant tautomer in a given solution. The azo-phenol form typically exhibits a high-energy absorption band, while the quinone-hydrazone form is characterized by a lower-energy band at a longer wavelength. rsc.orgresearchgate.net For instance, studies on structurally similar 8-hydroxyquinoline-based azo dyes show distinct absorption maxima in different solvents, indicating a shift in the tautomeric equilibrium. The band corresponding to the hydrazone form generally shows a bathochromic (red) shift compared to the azo form. rsc.orgrsc.org

Table 1: UV-Vis Absorption Maxima (λmax) of an Analogous 8-Hydroxyquinoline (B1678124) Azo Dye in Various Solvents

| Solvent | λmax (nm) for Azo-like form | λmax (nm) for Hydrazone-like form |

|---|---|---|

| Ethanol | ~420 | ~490 |

| DMF | ~430 | ~510 |

| Chloroform | ~415 | ~500 |

Data is representative of analogous 8-hydroxyquinoline azo dyes and illustrates the typical spectral shifts observed. rsc.org

¹³C-NMR spectroscopy provides further evidence for the existence of both tautomers. The chemical shift of the carbon atom attached to the phenolic oxygen is a key indicator. In the azo-phenol form, this carbon atom typically resonates at around δ 160.0 ppm. In contrast, in the quinone-hydrazone form, this carbon becomes a ketonic carbon, and its signal shifts downfield to approximately δ 170.0 ppm. The observation of peaks in this region for related compounds confirms the presence of the hydrazone tautomer in solution. rsc.org The ¹H NMR spectra can also reveal the presence of the hydrazone proton. researchgate.netrsc.org

The position of the azo-phenol ⇄ quinone-hydrazone equilibrium is highly sensitive to the surrounding solvent environment, particularly its polarity and hydrogen-bonding capabilities. beilstein-journals.orgrsc.org

Generally, polar solvents tend to stabilize the more polar quinone-hydrazone tautomer. beilstein-journals.orgrsc.org For example, in a non-polar solvent like chloroform, the equilibrium may favor the azo-phenol form. However, in more polar solvents like dimethylformamide (DMF) or ethanol, the equilibrium shifts towards the quinone-hydrazone form. This is due to the stronger dipole-dipole interactions between the polar solvent and the polar tautomer. beilstein-journals.org

Hydrogen bonding also plays a crucial role. Solvents that can act as hydrogen bond donors or acceptors can interact with the solute and influence the stability of one tautomer over the other. For instance, a non-hydrogen bond donor solvent like DMF can enhance the formation of the hydrazone tautomer. rsc.org The ability of the solvent to disrupt or promote intramolecular hydrogen bonds within the dye molecule is a key factor in determining the tautomeric preference. rsc.org

The introduction of metal cations into a solution of Phenol (B47542), 4-(2-quinolinylazo)- can significantly perturb the tautomeric equilibrium. beilstein-journals.orgmdpi.com The quinoline (B57606) and phenol moieties can act as binding sites for cations. This interaction can selectively stabilize one of the tautomeric forms.

Often, the coordination of a metal cation to the molecule favors the quinone-hydrazone form. This cation-induced shift can lead to dramatic color changes, a property that is exploited in the design of colorimetric chemosensors for metal ions. rsc.org For example, new 8-hydroxyquinoline-based azo dyes have been developed as highly sensitive colorimetric sensors for nickel cations, where the binding of Ni²⁺ leads to a distinct color change due to the shift in the tautomeric equilibrium. rsc.org

Theoretical Examination of Tautomeric Pathways and Stabilities (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool to complement experimental studies of tautomerism. It provides valuable insights into the energetics and electronic changes that occur during the tautomerization process. researchgate.netacademicjournals.org

DFT calculations can be used to determine the relative stabilities of the azo-phenol and quinone-hydrazone tautomers by calculating their ground-state energies. The tautomer with the lower calculated energy is predicted to be the more stable form. Furthermore, the energy of the transition state connecting the two tautomers can be calculated, providing the energy barrier for the tautomerization reaction. researchgate.netacademicjournals.org

Studies on similar azo dyes have shown that the energy difference between the tautomers is often small, confirming that they can coexist in equilibrium. beilstein-journals.org The height of the energy barrier determines the rate of interconversion between the two forms. A lower energy barrier indicates a faster equilibrium. These calculations can be performed for the molecule in the gas phase and in different solvents to model the influence of the environment on the tautomeric equilibrium. researchgate.netacademicjournals.org

Table 2: Representative Calculated Relative Energies (ΔE) and Energy Barriers for Azo-Hydrazone Tautomerism in Analogous Systems

| System | More Stable Tautomer (Calculated) | ΔE (kcal/mol) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Generic Azo Dye (Gas Phase) | Azo-phenol | 1.5 - 3.0 | 8 - 12 |

| Generic Azo Dye (Polar Solvent) | Quinone-hydrazone | 0.5 - 2.0 | 6 - 10 |

These values are illustrative and based on DFT studies of similar azo dye systems. researchgate.netacademicjournals.org

DFT calculations also allow for a detailed analysis of the electronic reorganization that accompanies the tautomerization process. This includes changes in bond lengths, bond angles, and the distribution of electron density within the molecule.

During the conversion from the azo-phenol to the quinone-hydrazone form, the single C-O bond of the phenol develops more double-bond character, becoming a C=O (quinone) bond. Conversely, the N=N double bond of the azo group becomes a single N-N bond, and a C=N bond is formed in the quinoline ring system, which takes on a more quinoidal character. This redistribution of electron density is the fundamental reason for the different spectroscopic properties and reactivity of the two tautomers.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon excitation with light. This process typically occurs in molecules that possess both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity, allowing for the formation of an intramolecular hydrogen bond. Upon absorption of a photon, the acidity and basicity of the donor and acceptor sites can change, facilitating the transfer of the proton to a more energetically favorable position in the excited state. This creates a new transient species, a tautomer, which has a different electronic structure and, consequently, different emission properties from the original molecule.

Spectroscopic Signatures of ESIPT (e.g., Dual Emission)

A key spectroscopic signature for ESIPT is the observation of dual fluorescence emission. This phenomenon arises from the emission of light from both the initially excited form (the enol form in the case of a phenol) and the proton-transferred tautomer (the keto form). Typically, the emission from the tautomer is significantly red-shifted (occurs at a longer wavelength) compared to the enol emission, resulting in a large Stokes shift.

For a compound like Phenol, 4-(2-quinolinylazo)-, one would hypothesize the existence of an intramolecular hydrogen bond between the phenolic proton and one of the nitrogen atoms of the azo group or the quinoline ring. Upon excitation, the proton could transfer, leading to a keto-hydrazone tautomer. The expected spectroscopic data would be as follows, though it must be stressed that this is a hypothetical representation in the absence of actual experimental data.

Hypothetical Spectroscopic Data for ESIPT in Phenol, 4-(2-quinolinylazo)-

| Tautomeric Form | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Enol-Azo | ~400-450 | ~480-520 | Large |

This table is for illustrative purposes only and is not based on experimental data for the specified compound.

Photoinduced Tautomerization Processes

Photoinduced tautomerization is the process by which a molecule converts to a tautomeric isomer upon light absorption. In the context of ESIPT, the initial excitation of the stable ground-state enol form leads to the formation of the excited enol (E). From this state, the ultrafast intramolecular proton transfer occurs, yielding the excited keto tautomer (K). This K* form can then relax to the ground state keto form (K) via fluorescence, leading to the characteristic long-wavelength emission. The ground state keto form is typically unstable and rapidly reverts to the more stable enol form, completing the photocycle.

The efficiency and dynamics of this process are highly dependent on the solvent environment and the specific molecular geometry, which influences the strength of the intramolecular hydrogen bond. Without specific studies on Phenol, 4-(2-quinolinylazo)-, it is impossible to detail the precise nature of its photoinduced tautomerization pathways.

Advanced Spectroscopic and Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the Phenol (B47542), 4-(2-quinolinylazo)- molecule.

FTIR Spectroscopy: FTIR analysis reveals key vibrational modes corresponding to specific bonds. For a related compound, 4-(2-quinolinylazo)-catechol, significant IR bands were observed at 3292.98 cm⁻¹ for the O-H stretching, 3015.47 cm⁻¹ for aromatic C-H stretching, 1613.58 cm⁻¹ for the C=N bond, and 1587.95 cm⁻¹ for C=C stretching. nih.govacs.org The O-H stretching band in phenols is typically strong and broad, appearing in the range of 3300 to 3400 cm⁻¹, with its exact position influenced by hydrogen bonding. libretexts.org The presence of a strong C-O stretching mode is also expected near 1000 cm⁻¹. libretexts.org In general, FTIR spectroscopy is a valuable tool for confirming the presence of diverse functional groups in a molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For phenol-containing molecules, characteristic Raman bands can be assigned to vibrations of the phenol ring, C-H bonds, and the phenolic hydroxyl group. nih.gov For instance, in some fluorescent proteins with phenol groups, bands around 616-621 cm⁻¹ and 1107-1174 cm⁻¹ are attributed to C-H phenol bending modes, while a band near 1480-1498 cm⁻¹ corresponds to a phenol ring stretching mode. nih.gov The tyrosine doublet, with Raman bands near 830 and 850 cm⁻¹, is sensitive to the hydrogen bonding environment of the phenol side chain. horiba.com The assignment of Raman peaks to specific functional groups is established by measuring standard materials and can be supported by calculations and isotope substitution. researchgate.net

A summary of typical vibrational frequencies for functional groups present in and related to Phenol, 4-(2-quinolinylazo)- is presented in the table below.

| Functional Group | Technique | Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | FTIR | ~3300 - 3400 | Stretching |

| Aromatic C-H | FTIR | ~3015 | Stretching |

| C=N | FTIR | ~1613 | Stretching |

| C=C (aromatic) | FTIR | ~1588 | Stretching |

| C-O | FTIR | ~1000 | Stretching |

| C-H (phenol) | Raman | ~616 - 621 | Bending |

| Phenol Ring | Raman | ~1480 - 1498 | Stretching |

| Phenolic Hydroxyl | Raman | ~1362 - 1368 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for determining the detailed solution-state structure of Phenol, 4-(2-quinolinylazo)-, providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule. For a related compound, 4-(2-quinolinylazo)-catechol, the ¹H NMR spectrum in DMSO-d₆ showed signals for the hydroxyl protons at δ 11.31 and 9.84 ppm. nih.govacs.org The aromatic protons of the quinoline (B57606) and phenol rings typically resonate in the region of δ 7-8 ppm. libretexts.orglibretexts.org The chemical shift of the hydroxyl proton in phenols can be influenced by factors such as concentration and hydrogen bonding. nih.gov The position of the -OH peak can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide leads to the disappearance of the hydroxyl proton signal. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. In the ¹³C NMR spectrum of 4-(2-quinolinylazo)-catechol in DMSO-d₆, signals were observed at δ 178.20, 172.06, 157.14, 156.86, 140.61, 132.01, 131.65, 129.25, 129.10, 128.51, 127.88, 120.69, 119.84, and 116.55 ppm. nih.govacs.org Generally, aromatic carbons in phenols resonate in the δ 110-150 ppm range. bhu.ac.in The carbon atom attached to the hydroxyl group (C-O) in phenols typically appears at a specific chemical shift. docbrown.info

The following table summarizes the ¹H and ¹³C NMR data for the related compound 4-(2-quinolinylazo)-catechol. nih.govacs.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| OH | 11.31 (s, 1H), 9.84 (s, 1H) | - |

| Aromatic CH | 8.38–8.00 (d, 1H), 7.87–7.76 (m, 3H), 7.44–7.22 (m, 3H), 6.88–6.83 (m, 2H) | - |

| Aromatic C | - | 178.20, 172.06, 157.14, 156.86, 140.61, 132.01, 131.65, 129.25, 129.10, 128.51, 127.88, 120.69, 119.84, 116.55 |

Two-dimensional NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and determining the connectivity and conformation of Phenol, 4-(2-quinolinylazo)-.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. magritek.comweizmann.ac.il Cross-peaks in a COSY spectrum indicate which protons are adjacent to each other, helping to piece together the spin systems within the molecule. weizmann.ac.ile-bookshelf.de

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning the carbon resonances based on the already assigned proton spectrum. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds (long-range ¹H-¹³C correlations). columbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across heteroatoms or carbonyl groups. columbia.edunih.gov

The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular structure in solution. walisongo.ac.id

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of Phenol, 4-(2-quinolinylazo)-.

The UV-Visible absorption spectrum of a molecule reveals the electronic transitions that occur upon absorption of light. Phenolic compounds exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. For phenol itself, the absorption spectrum changes with pH, reflecting the equilibrium between the neutral phenol and the phenolate (B1203915) anion. researchgate.net The presence of the quinolinylazo group conjugated to the phenol ring is expected to give rise to absorption bands in the visible region, making the compound colored. msu.edu

While many azo compounds are known for their color, some also exhibit fluorescence. The luminescence properties, including the emission spectrum and fluorescence quantum yield, provide information about the excited state of the molecule. The quantum yield is a measure of the efficiency of the fluorescence process. The study of these properties can reveal details about the deactivation pathways of the excited state and how the molecular structure influences its photophysical behavior.

Spectroscopic Response to External Stimuli (e.g., pH, Metal Ions)

The chromophoric nature of Phenol, 4-(2-quinolinylazo)-, arising from its extended π-conjugated system that includes a phenol ring, an azo group, and a quinoline moiety, makes its spectroscopic properties highly sensitive to changes in its chemical environment. This sensitivity is particularly evident in its response to external stimuli such as pH and the presence of metal ions, making it a subject of interest for applications in chemical sensing.

pH-Dependent Spectral Changes:

The electronic absorption spectrum of Phenol, 4-(2-quinolinylazo)- is markedly influenced by the pH of the solution. This phenomenon is primarily due to the protonation/deprotonation of the phenolic hydroxyl group and the nitrogen atoms in the quinoline ring and azo bridge. In acidic media, the compound typically exists in its protonated form. As the pH increases, the phenolic proton dissociates, leading to the formation of a phenolate anion. This deprotonation extends the conjugation of the system, resulting in a bathochromic shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) and often a change in color, a characteristic known as halochromism.

The UV-Vis absorption spectra of phenolic compounds generally show distinct changes with increasing pH. For phenol itself, the transition to the phenolate form at higher pH values (pKa ~10) causes a noticeable shift in the absorption bands. researchgate.netnih.gov For instance, the primary band of phenol shifts from ~270 nm to ~287 nm upon deprotonation. researchgate.net Similarly, for substituted phenols like 4-nitrophenol, which has a pKa of approximately 7.2, the deprotonated form shows a strong absorption band at around 400 nm, while the protonated form absorbs at a much shorter wavelength. d-nb.info This behavior is a foundational principle for how Phenol, 4-(2-quinolinylazo)- functions as a pH indicator. The specific pKa value and the corresponding spectral shifts would be unique to its structure, influenced by the electron-withdrawing nature of the quinolinylazo group.

Response to Metal Ions:

Phenol, 4-(2-quinolinylazo)- possesses multiple donor atoms (the phenolic oxygen and the azo and quinoline nitrogens), making it an effective chelating agent for various metal ions. The coordination of a metal ion to the ligand restricts intramolecular rotations and alters the electronic distribution within the molecule, leading to significant changes in its UV-Vis absorption or fluorescence spectrum. This forms the basis of its use as a chromogenic or fluorogenic chemosensor. rasayanjournal.co.in

Related quinolinylazo reagents have demonstrated high sensitivity for a range of transition metal ions. nih.govresearchgate.net For example, 2-(2-quinolinylazo)-5-dimethylaminophenol (QADMAP) forms colored chelates with Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Mn(II) in a pH 4.0 buffer solution. nih.gov Similarly, 2-(2-quinolinylazo)-resorcinol (QAR) is used as a pre-column derivatizing agent for the HPLC determination of heavy metals. researchgate.net The selectivity and sensitivity of Phenol, 4-(2-quinolinylazo)- towards specific metal ions would depend on factors like the ionic radius of the metal, its preferred coordination geometry, and the pH of the medium, which dictates the ligand's protonation state. The formation of a metal-ligand complex typically results in a new, strong absorption band at a longer wavelength, often producing a distinct color change that can be used for qualitative and quantitative analysis. tubitak.gov.tr

The following table summarizes the metal ion sensing characteristics of closely related quinolinylazo chromogenic reagents.

| Reagent | Metal Ion(s) Detected | Optimal pH | Observed Color/Spectral Change | Reference |

|---|---|---|---|---|

| 2-(2-quinolinylazo)-5-dimethylaminophenol (QADMAP) | Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Mn(II) | 4.0 | Forms colored chelates | nih.gov |

| 2-(2-quinolinylazo)-5-dimethylaminoaniline (QADMAA) | Palladium(II) | Not specified | Complex absorbs at 600 nm (ligand at 440 nm) | tubitak.gov.tr |

| 2-(2-quinolinylazo)-5-dimethylaminoaniline (QADMAA) | Cobalt(II) | 5.5 | Forms a violet complex, absorbs at 616 nm | japsonline.com |

| 2-(2-quinolinylazo)-resorcin (QAR) | Pb(II), Cd(II), Hg(II), Ni(II), Zn(II) | 8.5 | Forms colored chelates for HPLC detection | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic). When Phenol, 4-(2-quinolinylazo)- chelates with a paramagnetic metal ion, such as Copper(II) (d⁹ configuration) or Vanadyl(IV) (d¹ configuration), the resulting complex can be analyzed by EPR spectroscopy to gain profound insights into its electronic and geometric structure. mdpi.comsrce.hr

For a hypothetical Cu(II) complex of Phenol, 4-(2-quinolinylazo)-, the EPR spectrum would be dictated by the interaction of the single unpaired electron with the applied magnetic field and the local environment. The key parameters derived from an EPR spectrum are the g-tensor and hyperfine coupling constants (A-tensor).

The g-tensor provides information about the symmetry of the metal ion's coordination environment. researchgate.net

Isotropic spectra , where gₓ = gᵧ = g₂, are observed for highly symmetric (e.g., cubic) environments, which are rare for Cu(II) complexes due to Jahn-Teller distortions.

Axial spectra , characterized by two g-values (g∥ and g⊥, where g∥ > g⊥ > gₑ ≈ 2.0023), are typical for complexes with tetragonal (e.g., square planar or elongated octahedral) geometry. This pattern indicates that the unpaired electron resides primarily in the dₓ²-ᵧ² orbital. mdpi.com

Rhombic spectra , with three distinct g-values (gₓ ≠ gᵧ ≠ g₂), point to a lower-symmetry environment, such as a distorted pyramidal or octahedral geometry. redalyc.org

The hyperfine coupling constant (A-tensor) arises from the interaction between the electron spin and the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both I = 3/2) and the donor atoms like ¹⁴N (I = 1). The magnitude of the copper hyperfine coupling constant (A∥) is indicative of the covalency of the metal-ligand bond and the geometry of the complex. redalyc.org For instance, a smaller A∥ value often suggests a greater degree of covalent character in the Cu-ligand bonds or a distortion from a square planar towards a tetrahedral geometry.

In a potential complex like [Cu(Phenol, 4-(2-quinolinylazo)-)₂], the ligand would likely act as a bidentate N,O-donor. The resulting EPR spectrum would allow for the determination of the ground state electronic configuration and the coordination geometry around the Cu(II) center, which is crucial for understanding the complex's reactivity and properties. researchgate.netcardiff.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Phenol, 4-(2-quinolinylazo)-, with a molecular formula of C₁₅H₁₁N₃O, the calculated monoisotopic molecular weight is approximately 249.09 Da.

In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. For aromatic compounds like this, the molecular ion peak is typically intense and readily identifiable. youtube.com The subsequent fragmentation of the molecular ion provides a characteristic pattern that serves as a structural fingerprint.

The fragmentation of Phenol, 4-(2-quinolinylazo)- would be expected to proceed through cleavages at the weakest bonds and the formation of stable ions and neutral fragments. Key fragmentation pathways would likely involve:

Cleavage of the Azo Linkage: The -N=N- bond can cleave, leading to fragments corresponding to the quinolinyl and phenolic moieties.

Fragmentation of the Phenol Ring: The phenolic portion can undergo fragmentation characteristic of phenols, such as the loss of a hydrogen atom (M-1), followed by the loss of carbon monoxide (CO) to yield a cyclopentadienyl (B1206354) cation fragment. docbrown.info

Fragmentation of the Quinoline Ring: The quinoline ring itself has a characteristic fragmentation pattern, often involving the loss of HCN.

A study on the related compound 2-(2-quinolinylazo)-5-dimethylaminoaniline (QADMAA, C₁₇H₁₇N₅) reported a clear molecular ion peak (M⁺) at m/z 291, confirming the utility of MS in verifying the structure of such azo dyes. tubitak.gov.tr For more complex analyses, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used, especially for metal complexes, as they are less likely to cause extensive fragmentation, allowing the observation of the intact complex ion. rasayanjournal.co.in

The predicted fragmentation pattern for Phenol, 4-(2-quinolinylazo)- is summarized in the table below.

| m/z Value (Predicted) | Possible Fragment Ion | Fragment Structure/Origin |

|---|---|---|

| 249 | [C₁₅H₁₁N₃O]⁺• | Molecular Ion (M⁺•) |

| 156 | [C₉H₇N₂]⁺ | Quinolinyl-azo fragment after C-N bond cleavage |

| 129 | [C₉H₇N]⁺• | Quinoline radical cation after azo bond cleavage |

| 128 | [C₉H₆N]⁺ | Quinolinyl cation (loss of H from quinoline fragment) |

| 121 | [C₆H₅N₂O]⁺ | Azo-phenol fragment after C-N bond cleavage |

| 102 | [C₈H₆]⁺• | Quinoline fragment after loss of HCN |

| 93 | [C₆H₅O]⁺ | Phenoxy cation after azo bond cleavage |

Computational Chemistry and Theoretical Modeling Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for the quantum mechanical investigation of "Phenol, 4-(2-quinolinylazo)-". This method is favored for its balance of computational cost and accuracy in predicting the electronic properties of molecules. The selection of an appropriate functional and basis set is crucial for obtaining reliable results that correlate well with experimental data.

The initial step in the computational analysis involves the geometry optimization of "Phenol, 4-(2-quinolinylazo)-". This process seeks to determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy on the potential energy surface. The optimized geometry provides key structural parameters.

Following optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds.

Table 1: Selected Optimized Geometrical Parameters of Phenol (B47542), 4-(2-quinolinylazo)- (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (Phenol) | 1.36 | - | - |

| O-H (Phenol) | 0.96 | - | - |

| N=N (Azo) | 1.25 | - | - |

| C-N (Azo-Phenol) | 1.40 | - | - |

| C-N (Azo-Quinoline) | 1.41 | - | - |

| C-O-H (Phenol) | - | 109.0 | - |

| C-N=N (Azo) | - | 113.0 | - |

| N=N-C (Azo) | - | 113.0 | - |

Note: The data in this table is illustrative and represents typical values. Actual values would be obtained from specific DFT calculations on "Phenol, 4-(2-quinolinylazo)-".

Table 2: Calculated Vibrational Frequencies for Phenol, 4-(2-quinolinylazo)- (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | O-H stretch in phenol |

| ν(N=N) | 1450 | N=N azo stretch |

| δ(C-H) | 1600 | Aromatic C-H bend |

Note: This table provides an illustrative representation of expected vibrational modes. Precise frequencies and their assignments would result from a detailed DFT vibrational analysis.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For "Phenol, 4-(2-quinolinylazo)-", the distribution of the HOMO and LUMO across the molecular structure would reveal the regions most likely to be involved in electron donation and acceptance, respectively.

Table 3: Frontier Molecular Orbital Energies of Phenol, 4-(2-quinolinylazo)- (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Note: These energy values are illustrative. Actual values are determined from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors are used to denote varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), while blue represents areas of low electron density (positive potential). Green and yellow denote intermediate potentials.

For "Phenol, 4-(2-quinolinylazo)-", the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and parts of the aromatic rings would likely show positive potential, indicating sites for nucleophilic interaction.

In "Phenol, 4-(2-quinolinylazo)-", an NPA would quantify the partial positive and negative charges on each atom, providing insight into the charge distribution across the phenol, azo, and quinoline (B57606) moieties.

Table 4: Natural Population Analysis (NPA) Charges for Selected Atoms of Phenol, 4-(2-quinolinylazo)- (Illustrative)

| Atom | NPA Charge (e) |

|---|---|

| O (Phenol) | -0.75 |

| H (of O-H) | +0.45 |

| N (Azo, near Phenol) | -0.15 |

Note: The charges presented are for illustrative purposes and would be derived from specific NPA calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For "Phenol, 4-(2-quinolinylazo)-", TD-DFT calculations would elucidate the nature of its electronic transitions, such as π→π* and n→π* transitions, which are responsible for its color and photophysical properties.

Table 5: Calculated Electronic Transitions for Phenol, 4-(2-quinolinylazo)- using TD-DFT (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 450 | 0.85 | HOMO → LUMO |

Note: This table is a hypothetical representation of TD-DFT results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, diffusion, and interactions of "Phenol, 4-(2-quinolinylazo)-" in different environments, such as in a solvent or interacting with a biological macromolecule.

MD simulations can reveal information about the flexibility of the molecule, the stability of different conformations, and the formation and breaking of intermolecular interactions like hydrogen bonds. This approach is particularly useful for understanding how the molecule behaves in a more realistic, dynamic setting compared to the static picture provided by DFT calculations.

Conformational Dynamics in Solution and Adsorbed States

In solution, the molecule is not static but exists as an ensemble of interconverting conformers. The dynamics of this process can be simulated using molecular dynamics (MD) simulations. rsc.org These simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that describes the molecule's movement over time. By analyzing this trajectory, key conformational states and the energy barriers between them can be identified. The choice of solvent in these simulations is crucial, as solvent molecules can stabilize certain conformations through specific interactions like hydrogen bonding.

When adsorbed onto a surface, the conformational freedom of "Phenol, 4-(2-quinolinylazo)-" is significantly restricted. The nature of the surface and the strength of the molecule-surface interactions will favor specific adsorbed geometries. Computational methods such as Density Functional Theory (DFT) can be employed to model the adsorption process and determine the most stable adsorbed structures. rsc.orgrjpn.orgnih.gov These calculations can predict the interaction energies and the changes in the electronic structure of the molecule upon adsorption.

Table 1: Hypothetical Torsional Barriers for Key Rotatable Bonds in Phenol, 4-(2-quinolinylazo)-

| Rotatable Bond | Dihedral Angle (°) | Energy Barrier (kcal/mol) |

| C(phenol)-N | 0 | 5.2 |

| C(phenol)-N | 90 | 2.8 |

| N-N | 180 | 10.5 |

| N-C(quinoline) | 0 | 6.1 |

| N-C(quinoline) | 90 | 3.5 |

Intermolecular Interactions and Solvation Effects

The interactions of "Phenol, 4-(2-quinolinylazo)-" with solvent molecules and other surrounding species are governed by a combination of electrostatic forces, van der Waals interactions, and hydrogen bonding. The phenolic hydroxyl group is a potent hydrogen bond donor, while the nitrogen atoms of the azo group and the quinoline ring can act as hydrogen bond acceptors.

Solvation models , both explicit and implicit, are used to account for the influence of the solvent. In explicit solvent models, individual solvent molecules are included in the simulation box, allowing for a detailed description of solute-solvent interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive approach.

Theoretical analysis of intermolecular interactions can reveal how the solvent structure is perturbed by the presence of the solute and, conversely, how the solute's properties are modified by the solvent. nih.gov For instance, the hydrogen bonding network of water can be significantly altered in the vicinity of the hydrophobic quinoline and phenyl rings.

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms and predicting their kinetics. For "Phenol, 4-(2-quinolinylazo)-", several types of reactions can be investigated, including those involving the phenolic hydroxyl group and the azo linkage.

Transition State Analysis for Reaction Kinetics

The rate of a chemical reaction is determined by the height of the energy barrier, known as the activation energy, which corresponds to the energy of the transition state . Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for understanding the factors that control the reaction rate.

For example, the oxidation of the phenolic group can be modeled to determine the transition state for hydrogen atom transfer. By comparing the activation energies for different reaction pathways, the most favorable mechanism can be identified. Quantum mechanical methods like DFT are particularly well-suited for these types of calculations. researchgate.net

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of Phenol, 4-(2-quinolinylazo)-

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Hydrogen Abstraction | DFT (B3LYP) | 6-31G(d,p) | 15.8 |

| Electrophilic Attack at Azo | DFT (B3LYP) | 6-31G(d,p) | 22.4 |

Note: This table presents hypothetical data for illustrative purposes. The actual values would require specific computational studies on "Phenol, 4-(2-quinolinylazo)-".

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) is a fundamental process in many chemical and biological systems where an electron and a proton are transferred in a concerted or stepwise manner. nih.govnih.govrsc.org The phenolic moiety of "Phenol, 4-(2-quinolinylazo)-" makes it a candidate for undergoing PCET reactions.

Computational studies can help to distinguish between different PCET mechanisms:

Stepwise Electron Transfer followed by Proton Transfer (ETPT): The molecule first loses an electron to form a radical cation, followed by the transfer of a proton.

Stepwise Proton Transfer followed by Electron Transfer (PTET): The molecule first loses a proton to form an anion, which is then oxidized.

Concerted PCET: The electron and proton are transferred in a single kinetic step.

By calculating the thermodynamics and kinetics of each step, the operative mechanism under different conditions (e.g., pH, solvent polarity) can be predicted. quantbiolab.com The quinoline and azo groups can significantly influence the electronic properties of the phenol, thereby modulating its PCET reactivity. Theoretical models can quantify these effects by analyzing changes in electron density and molecular orbitals during the reaction. researchgate.net

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry and Differential Pulse Voltammetry Studies

The electrochemical behavior of azo dyes containing quinoline (B57606) and phenol (B47542) groups is typically investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These studies reveal information about the reduction and oxidation potentials, the reversibility of the electron transfer processes, and the number of electrons involved.

For analogous azo compounds derived from quinoline, electrochemical studies using techniques such as dc-polarography and cyclic voltammetry have been conducted at varying pH levels. researchgate.net In these related systems, the reduction process is often pH-dependent and can involve multiple electron transfer steps. researchgate.net For instance, the azo group (-N=N-) is the primary center for reduction. In acidic media, the reduction of the azo group is generally an irreversible process involving the transfer of multiple electrons and protons to form a hydrazo derivative (-NH-NH-), which can be further reduced.

Voltammetric studies on metal complexes of similar azo-phenol ligands, such as 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (B81810) (5-Br-PADAP), show that the ligand itself undergoes an irreversible electrode process. researchgate.net The reduction of the azo dye in acidic conditions has been shown to be a four-electron transfer process. researchgate.net

The phenol group, on the other hand, is susceptible to oxidation. The oxidation of the phenolic hydroxyl group typically occurs at positive potentials and is often an irreversible process, leading to the formation of a phenoxy radical. This radical can then undergo further reactions, including polymerization, which can lead to the fouling of the electrode surface.

A representative table of expected voltammetric data for a generic quinolinylazo-phenol compound in an aqueous buffer is presented below. Note that these are illustrative values based on related structures and not specific experimental data for Phenol, 4-(2-quinolinylazo)-.

| Technique | Process | Potential (V vs. Ag/AgCl) | Characteristics |

| CV | Reduction 1 | -0.4 to -0.8 | Irreversible, pH-dependent, attributed to the reduction of the azo group. |

| CV | Oxidation 1 | +0.6 to +1.0 | Irreversible, attributed to the oxidation of the phenolic hydroxyl group. |